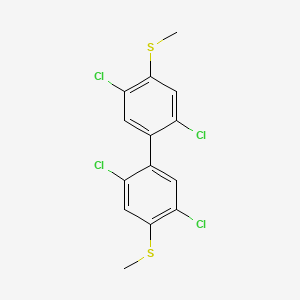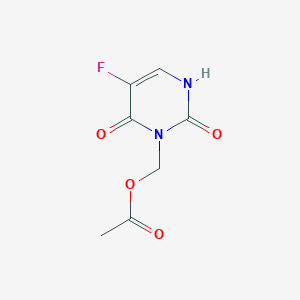
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- is a heterocyclic organic compound known for its complex structure and significant applications in various scientific fields This compound is characterized by its pyrido[4,3-b]carbazole core, which is a fused ring system containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Pyrido[4,3-b]carbazole Core: This is achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Diethylamino Propyl Group: This step involves nucleophilic substitution reactions where the diethylamino propyl group is introduced.
Methylation: The final step involves the methylation of the compound to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting cancer cell growth or its antimicrobial action.
類似化合物との比較
Similar Compounds
- 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
- 6H-Pyrido[4,3-b]carbazol-9-ol, 1,5-dimethyl-, hydrobromide
Uniqueness
Compared to similar compounds, 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the diethylamino propyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
72238-04-1 |
|---|---|
分子式 |
C23H28N4O |
分子量 |
376.5 g/mol |
IUPAC名 |
1-[3-(diethylamino)propylamino]-5-methyl-6H-pyrido[4,3-b]carbazol-9-ol |
InChI |
InChI=1S/C23H28N4O/c1-4-27(5-2)12-6-10-24-23-20-14-19-18-13-16(28)7-8-21(18)26-22(19)15(3)17(20)9-11-25-23/h7-9,11,13-14,26,28H,4-6,10,12H2,1-3H3,(H,24,25) |
InChIキー |
JOTXWZGCPJPKOO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CC(=C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





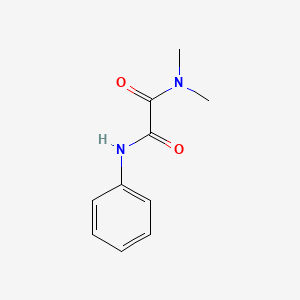
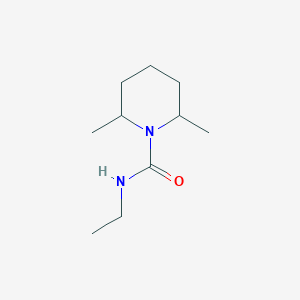
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
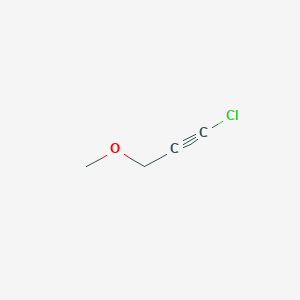
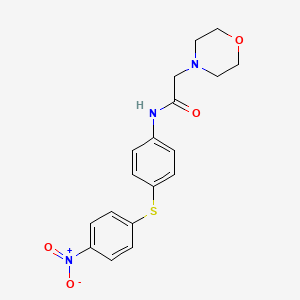
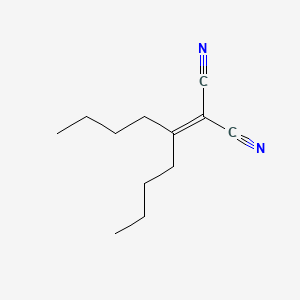
![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
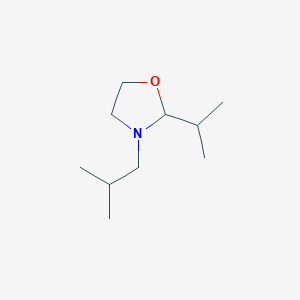
![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
